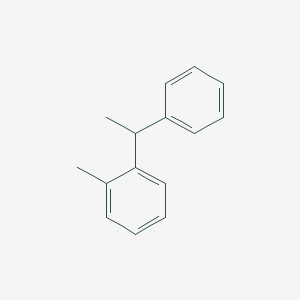

1-Methyl-2-(1-phenylethyl)benzene

Descripción

1-Methyl-2-(1-phenylethyl)benzene is a substituted aromatic hydrocarbon featuring a benzene ring with a methyl group at position 1 and a phenylethyl group (-CH₂CH₂C₆H₅) at position 2. Instead, the majority of available information pertains to 1-Methyl-2-(1-methylethyl)benzene (o-cymene, CAS 527-84-4), a structural analog with an isopropyl (-CH(CH₃)₂) substituent instead of phenylethyl . For clarity, this article will focus on o-cymene and its comparison to structurally related compounds, as detailed in the evidence.

Propiedades

Número CAS |

40766-30-1 |

|---|---|

Fórmula molecular |

C15H16 |

Peso molecular |

196.29 g/mol |

Nombre IUPAC |

1-methyl-2-(1-phenylethyl)benzene |

InChI |

InChI=1S/C15H16/c1-12-8-6-7-11-15(12)13(2)14-9-4-3-5-10-14/h3-11,13H,1-2H3 |

Clave InChI |

AOWVXBUUWBOTKP-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1C(C)C2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Research Findings

- Antioxidant Activity : o-Cymene contributes to the antioxidant profile of cumin, alongside γ-terpinene and ferulic acid, by scavenging free radicals in food systems .

- Synthetic Pathways : Palladium-catalyzed methods are effective for synthesizing substituted benzenes, including 1-methyl-2-(phenylethynyl)benzene (84% yield) .

Métodos De Preparación

Reaction Mechanism

Iodine-catalyzed transfer hydrogenation has emerged as a robust method for synthesizing 1-methyl-2-(1-phenylethyl)benzene. The reaction leverages cycloheptanone as a hydrogen donor, with iodine facilitating the cleavage of dihydrogen bonds. The mechanism proceeds through a benzenonium intermediate, where iodine coordinates to the carbonyl oxygen of cycloheptanone, generating a reactive electrophile that undergoes nucleophilic attack by toluene. Deprotonation restores aromaticity, yielding the target compound (Figure 1).

Key Steps :

-

Electrophile Activation : Iodine polarizes the carbonyl group of cycloheptanone, enhancing its electrophilicity.

-

Sigma Complex Formation : Toluene attacks the activated carbonyl, forming a positively charged intermediate.

-

Hydrogen Transfer : Cycloheptanone donates hydrogen atoms, regenerating the aromatic system.

Optimization of Reaction Conditions

Optimization studies reveal critical dependencies on solvent, temperature, and catalyst loading (Table 1).

Table 1: Optimization of Iodine-Promoted Transfer Hydrogenation

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | n-Hexane, THF, MeCN | n-Hexane | 89 |

| Temperature (°C) | 70–110 | 110 | 90 |

| Iodine (equiv.) | 1.0–2.5 | 2.0 | 89 |

| Reaction Time (h) | 2–8 | 4 | 90 |

-

Solvent Effects : Non-polar solvents like n-hexane favor higher yields (89%) due to improved solubility of iodine and reduced side reactions. Polar solvents (e.g., MeCN) diminish yields to 65% by stabilizing ionic intermediates.

-

Catalyst Loading : Substoichiometric iodine (1.0 equiv.) reduces yields to 56%, while excess iodine (2.5 equiv.) offers no improvement, indicating a saturation effect.

-

Temperature : Reactions below 70°C fail to initiate, whereas 110°C maximizes kinetic energy without promoting decomposition.

Friedel-Crafts Alkylation

Electrophile Preparation

Traditional Friedel-Crafts alkylation employs 1-phenylethyl chloride or benzyl alcohol as electrophiles. The former is generated via chlorination of 1-phenylethanol using thionyl chloride, while the latter is derived from reduction of acetophenone with sodium borohydride.

Critical Considerations :

Alkylation Process

The reaction proceeds via Lewis acid catalysis (e.g., AlCl₃), which activates the electrophile for aromatic substitution (Table 2).

Table 2: Friedel-Crafts Alkylation Parameters

| Parameter | Conditions | Yield (%) | Byproducts |

|---|---|---|---|

| Catalyst | AlCl₃ (1.2 equiv.) | 78 | Diethylbenzene |

| Solvent | CH₂Cl₂ | 75 | Polyalkylated |

| Temperature (°C) | 0–25 | 78 | Isomeric byproducts |

-

Catalyst Choice : AlCl₃ outperforms FeCl₃ (yield: 45%) due to stronger Lewis acidity, but requires careful quenching to prevent exothermic side reactions.

-

Solvent Effects : Dichloromethane enhances electrophile solubility but risks dichlorination at elevated temperatures.

Comparative Analysis of Methods

Efficiency and Scalability

-

Iodine-Promoted Method :

-

Friedel-Crafts Method :

Experimental Procedures and Data

Iodine-Promoted Synthesis

-

Charge a flame-dried flask with toluene (0.3 mmol), cycloheptanone (0.75 mmol), and iodine (0.6 mmol) in n-hexane (0.5 mL).

-

Heat at 110°C for 4 hours under nitrogen.

-

Cool, dilute with ethyl acetate, wash with Na₂S₂O₃, and purify via column chromatography (hexane:EtOAc 9:1).

Characterization :

Friedel-Crafts Synthesis

-

Dissolve AlCl₃ (1.2 equiv.) in CH₂Cl₂ at 0°C.

-

Add 1-phenylethyl chloride (1.0 equiv.) dropwise, followed by toluene (1.5 equiv.).

-

Stir for 12 hours, quench with ice-water, extract with CH₂Cl₂, and purify via silica gel chromatography.

Characterization :

Q & A

Q. What are the primary synthetic routes for 1-Methyl-2-(1-phenylethyl)benzene, and how can experimental parameters be optimized?

Methodological Answer: The compound can be synthesized via organozirconium-mediated coupling reactions. A two-step approach involves:

Organozirconium Intermediate Formation : Reacting zirconocene hydrochloride with styrene derivatives to form a zirconium-alkyl complex.

Cross-Coupling : Introducing a substituted toluene derivative (e.g., 2-methyltoluene) to the intermediate under inert conditions (argon atmosphere) at 80–100°C for 12–24 hours .

Optimization Tips :

- Use anhydrous solvents (e.g., THF) to prevent side reactions.

- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 9:1).

- Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) .

Q. How can researchers characterize this compound using analytical techniques?

Methodological Answer :

- Reverse-Phase HPLC : Use a Newcrom R1 column (C18, 5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water = 70:30) at 1.0 mL/min. Retention time: ~13.6 minutes .

- GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) with helium carrier gas. Key fragments: m/z 210 (molecular ion), 195 (loss of -CH3), 165 (phenyl-ethyl cleavage) .

- NMR : <sup>1</sup>H NMR (CDCl3, 400 MHz) shows aromatic protons at δ 7.1–7.3 ppm (multiplet) and methyl groups at δ 2.3–2.5 ppm (singlets) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?

Methodological Answer : Contradictions often arise from assay variability:

- Cell Line Specificity : Test across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity vs. HepG2 for cytotoxicity) .

- Dose-Response Analysis : Use non-linear regression to calculate IC50 values. For example, anti-inflammatory activity (IC50 = 25 µM in LPS-induced TNF-α suppression) vs. cytotoxicity (IC50 = 50 µM in MTT assays) .

- Mechanistic Profiling : Perform RNA-seq to identify differential gene expression pathways (e.g., NF-κB vs. apoptosis regulators) .

Q. What mechanistic insights explain the cyclization of this compound to polycyclic compounds?

Methodological Answer : Intramolecular Friedel-Crafts alkylation drives cyclization:

Acid Catalysis : Use AlCl3 or H2SO4 to protonate the ethyl group, forming a carbocation at the benzylic position.

Electrophilic Attack : The carbocation reacts with the adjacent aromatic ring, forming 9,10-dihydrophenanthrene derivatives.

Key Evidence : GC-MS detects m/z 208 (dihydrophenanthrene fragment) post-reaction .

Computational Support : DFT calculations (B3LYP/6-31G*) show a transition state energy barrier of ~25 kcal/mol .

Q. How can computational tools improve retrosynthesis planning for derivatives of this compound?

Methodological Answer :

- Template-Based Prediction : Use databases (Reaxys, Pistachio) to identify feasible reactions. For example, Suzuki-Miyaura coupling for introducing aryl groups at the ethyl position .

- Feasibility Scoring : Apply heuristic models to rank routes by yield (e.g., organozirconium coupling scored higher than Grignard due to fewer side products) .

- Validation : Compare computed NMR shifts (GIAO method) with experimental data to confirm predicted structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.